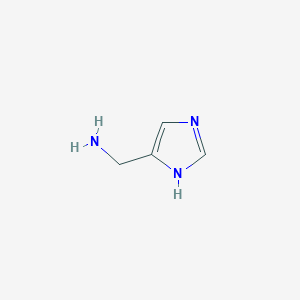

(1H-Imidazol-4-YL)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1h Imidazol 4 Yl Methanamine

Classical and Contemporary Approaches to the Synthesis of (1H-Imidazol-4-YL)methanamine

The synthesis of this compound can be broadly categorized by the method of imidazole (B134444) ring formation and the strategy for introducing the aminomethyl group.

Cyclization Reactions in the Formation of the Imidazole Ring

The formation of the imidazole heterocycle is a foundational step in many syntheses of this compound. Classical methods such as the Debus-Radziszewski synthesis offer a direct route to substituted imidazoles. wikipedia.orgmdpi.com This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org To achieve the desired 4-substituted pattern for this compound, a judicious choice of starting materials is essential. For instance, the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl compound) with a suitable aldehyde and ammonia can furnish the imidazole core. By employing an aldehyde that bears a masked or precursor functional group at the corresponding position, a 4-substituted imidazole can be obtained, which can then be further elaborated to the target methanamine.

Another classical approach is the Marckwald synthesis, which is particularly useful for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanate (B1210189) derivatives. While this method primarily yields 2-thiol substituted imidazoles, modifications and subsequent functional group manipulations can potentially lead to the desired 4-substituted product.

More contemporary methods for imidazole synthesis involve metal-catalyzed cyclization reactions, offering high efficiency and regioselectivity. These often utilize readily available starting materials and proceed under milder conditions than some classical methods.

Amine Introduction Strategies for the Methanamine Moiety

A common strategy for the synthesis of this compound involves the introduction of the amine functionality onto an imidazole ring that already possesses a suitable precursor at the 4-position. A key intermediate in this approach is 4-(chloromethyl)-1H-imidazole. This haloalkyl derivative can be subjected to nucleophilic substitution with an amine source.

One robust method for this transformation is the Gabriel synthesis . This procedure involves the reaction of 4-(chloromethyl)-1H-imidazole with potassium phthalimide (B116566) to form an N-protected intermediate. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide group then liberates the primary amine, yielding this compound. This method is advantageous as it prevents the over-alkylation of the amine, a common side reaction.

Alternatively, direct amination of 4-(chloromethyl)-1H-imidazole can be achieved using a large excess of ammonia. This reaction is typically carried out in a sealed vessel under pressure to ensure the presence of ammonia in the liquid phase. The large excess of ammonia serves to minimize the formation of secondary and tertiary amine byproducts.

Another strategy involves the conversion of 1H-imidazole-4-carboxylic acid or its esters into the corresponding amide, followed by reduction. The reduction of the amide to the amine can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Reductive Amination Procedures for this compound Synthesis

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comcommonorganicchemistry.com In the context of this compound synthesis, this approach typically commences with 1H-imidazole-4-carbaldehyde as the starting material. The reaction proceeds via the in-situ formation of an imine intermediate through the condensation of the aldehyde with an ammonia source, followed by reduction to the desired primary amine. commonorganicchemistry.comscispace.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild, and selective reducing agent. masterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The aldehyde is first treated with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form the imine, which is then reduced by the addition of sodium borohydride.

Catalytic hydrogenation presents another viable reductive amination pathway. This method involves the reaction of 1H-imidazole-4-carbaldehyde with ammonia in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. This method is often considered a "greener" alternative to hydride-based reductions.

The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. Below is a table summarizing common reducing agents used in the reductive amination of 1H-imidazole-4-carbaldehyde.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and imines. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | More selective than NaBH₄; effective at slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild and selective; often used for sensitive substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | "Green" method, avoids stoichiometric metal hydrides. |

One-Pot Synthetic Routes for Imidazoline Amine Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. asianpubs.orgasianpubs.org For the synthesis of this compound and its derivatives, a one-pot approach can be envisioned based on the classical Debus-Radziszewski imidazole synthesis. wikipedia.orgmdpi.com

In a hypothetical one-pot synthesis of this compound, a 1,2-dicarbonyl compound like glyoxal could be reacted with an aldehyde bearing a protected or precursor amine functionality, and a source of ammonia. For instance, if an aldehyde containing a protected aminomethyl group is used, the imidazole ring would be formed with the desired side chain already in place. The final step would then be the deprotection of the amine.

Alternatively, a multi-component reaction could be designed where glyoxal, an aldehyde, and an ammonia source are reacted to form the imidazole ring, and then, in the same pot, a subsequent transformation is carried out to introduce the methanamine group. While specific one-pot syntheses for this compound are not extensively reported, the principles of multi-component reactions provide a framework for the development of such efficient synthetic routes.

Precursor Chemistry in this compound Synthesis

The strategic use of key precursor molecules is central to the efficient synthesis of this compound. These precursors often contain the imidazole core with a functional group at the 4-position that can be readily converted to the methanamine moiety.

Utilization of 1H-Imidazol-4-ylmethanol as a Key Intermediate

1H-Imidazol-4-ylmethanol is a highly valuable and readily accessible precursor for the synthesis of this compound. nih.gov The hydroxyl group of this intermediate can be transformed into a good leaving group, facilitating its substitution with an amine.

A common two-step procedure involves the initial conversion of the alcohol to the corresponding halide, typically 4-(chloromethyl)-1H-imidazole. This can be achieved using reagents such as thionyl chloride (SOCl₂) or hydrochloric acid. The resulting 4-(chloromethyl)-1H-imidazole is then reacted with an amine source, as detailed in section 2.1.2, to yield the target compound.

More direct conversions of 1H-Imidazol-4-ylmethanol to this compound are also possible. The Mitsunobu reaction offers a pathway for the direct conversion of alcohols to a variety of functional groups, including protected amines. In this case, 1H-Imidazol-4-ylmethanol could be reacted with a phthalimide or a similar nitrogen nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This would be followed by deprotection to afford the primary amine.

Another approach involves the conversion of the alcohol to an azide (B81097), for example, by reaction with diphenylphosphoryl azide (DPPA) or by a two-step process involving mesylation followed by substitution with sodium azide. The resulting 4-(azidomethyl)-1H-imidazole can then be reduced to this compound using a variety of methods, such as catalytic hydrogenation or reduction with lithium aluminum hydride.

The following table outlines some of the key transformations starting from 1H-Imidazol-4-ylmethanol.

| Transformation | Reagents | Intermediate | Final Product |

| Halogenation followed by Amination | 1. SOCl₂ 2. NH₃ | 4-(Chloromethyl)-1H-imidazole | This compound |

| Mitsunobu Reaction | PPh₃, DEAD, Phthalimide; then Hydrazine | N-(1H-Imidazol-4-ylmethyl)phthalimide | This compound |

| Azide Formation and Reduction | 1. MsCl, Et₃N; then NaN₃ 2. H₂, Pd/C | 4-(Azidomethyl)-1H-imidazole | This compound |

Reaction of 2-methylimidazole (B133640) with Formaldehyde (B43269) and Ammonia

The synthesis of this compound from 2-methylimidazole, formaldehyde, and ammonia can be described as a Mannich-type reaction. The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbon atom. In this case, the substrate is the 2-methylimidazole ring, which possesses an acidic proton at the C5 position.

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between formaldehyde and ammonia. wikipedia.org Subsequently, the 2-methylimidazole molecule acts as the nucleophile. The C5 carbon of the imidazole ring attacks the iminium ion, leading to the formation of a C-C bond and the introduction of an aminomethyl group at the 5-position of the ring. datapdf.com While the imidazole ring has multiple positions that could potentially react, substitution at the 5(4)-position has been reported in Mannich reactions involving substituted imidazoles. datapdf.com The reaction is typically carried out in aqueous or alcoholic solutions under acidic conditions, which facilitates the formation of both the iminium ion and the reactive enol-equivalent of the imidazole. wikipedia.org

Step 1: Iminium Ion Formation: Formaldehyde reacts with ammonia to form a reactive iminium ion (CH₂=NH₂⁺).

Step 2: Nucleophilic Attack: The electron-rich 2-methylimidazole attacks the iminium ion at the C5 position.

Step 3: Deprotonation: The resulting intermediate is deprotonated to restore the aromaticity of the imidazole ring, yielding the final product, (2-methyl-1H-imidazol-5-yl)methanamine.

It is important to note that the tautomeric nature of the imidazole ring means that the product can be named as either a 4- or 5-substituted derivative.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks not only to create molecules but to do so with high efficiency, control, and minimal environmental impact. Advanced techniques are therefore crucial in optimizing the synthesis of this compound and its derivatives.

Flow Chemistry and Continuous Reactor Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative to traditional batch processing for the synthesis of pharmaceuticals and fine chemicals, including imidazole derivatives. This technique offers significant advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous intermediates, and potential for automation and scalability.

In the context of imidazole synthesis, continuous flow reactors can be employed to:

Improve Reaction Control: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that can minimize side reactions and improve product selectivity.

Enhance Safety: Unstable or hazardous intermediates can be generated and consumed in situ within the closed-loop system, minimizing operator exposure and the risks associated with handling large quantities of reactive materials.

Increase Efficiency: Telescoping multiple reaction steps into a single, uninterrupted process without isolating intermediates can significantly reduce reaction times, solvent use, and waste generation. nih.gov

A hypothetical flow process for an imidazole synthesis could involve pumping streams of the starting materials (e.g., an imidazole precursor, an aldehyde, and an amine source) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream emerging from the reactor could then be directed through in-line purification modules, such as liquid-liquid extractors or crystallizers, to afford the final product in high purity. nih.gov

| Parameter | Batch Reaction | Flow Chemistry |

| Heat Transfer | Slow, inefficient | Rapid, efficient |

| Safety | Lower (handling of bulk reagents) | Higher (small reaction volumes) |

| Scalability | Difficult, requires re-optimization | Easier ("scaling out" by running longer) |

| Process Control | Limited | Precise control of parameters |

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound derivatives, a stereocenter could be introduced, for example, by adding a substituent to the methylene (B1212753) bridge connecting the amine to the imidazole ring (i.e., α-substitution).

Key strategies for achieving stereoselectivity include:

Catalytic Asymmetric Synthesis: This is one of the most efficient methods, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For amine synthesis, chiral phosphoric acids have proven effective in catalyzing asymmetric multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov Chiral bicyclic imidazole catalysts have also been designed and applied in various enantioselective transformations. acs.orgbohrium.com These catalytic systems could potentially be adapted for the asymmetric Mannich reaction to produce chiral aminomethyl imidazoles.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure natural products (e.g., amino acids, sugars) as starting materials.

For instance, an asymmetric Mannich reaction could be developed using a chiral catalyst to control the facial selectivity of the nucleophilic attack of the imidazole on a prochiral imine, leading to an enantiomerically enriched product.

| Strategy | Description |

| Chiral Catalyst | A chiral molecule that accelerates the reaction and controls the stereochemical outcome. nih.gov |

| Chiral Auxiliary | A removable chiral group that directs the formation of a new stereocenter. |

| Chiral Pool | Using a naturally occurring chiral molecule as the starting material. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ias.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.

Key green approaches applicable to this compound synthesis include:

Multi-Component Reactions (MCRs): The Mannich reaction is itself an MCR, which is inherently green. MCRs improve atom economy and process efficiency by combining multiple starting materials in a single step, reducing the number of synthetic operations and purification steps. ias.ac.in

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include water, supercritical fluids, or ionic liquids. Some studies have even explored the use of natural media like fruit juices as biodegradable and acidic catalytic solvents for imidazole synthesis. datapdf.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) can significantly reduce waste. Solvent-free, one-pot synthesis of imidazole derivatives has been shown to be an efficient and environmentally friendly method, often involving simply heating the mixture of reactants. asianpubs.org

Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts, is a cornerstone of green chemistry. They are used in small amounts and can often be recovered and reused, minimizing waste. Solid acid catalysts, for example, can replace hazardous liquid acids in imidazole synthesis. nih.gov

Purification and Isolation Methodologies for Synthesized this compound

The effective purification and isolation of the target compound from the reaction mixture are critical to obtaining a product of high purity. This compound is a basic, relatively polar molecule, which dictates the most suitable purification strategies.

Common methodologies include:

Acid-Base Extraction: This classic technique is highly effective for separating basic compounds like amines from neutral or acidic impurities. The crude reaction mixture is dissolved in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with an aqueous acid solution (e.g., dilute HCl) protonates the basic this compound, causing it to move into the aqueous phase as its hydrochloride salt. Neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is raised by adding a base (e.g., NaOH), which deprotonates the amine, allowing it to be re-extracted into a fresh portion of organic solvent.

Crystallization: This is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution. For this compound, crystallization is often performed on its salt form (e.g., dihydrochloride), which typically has better-defined crystalline properties than the free base. sigmaaldrich.com The product can be crystallized from solvents like ethanol or methanol-ether mixtures.

Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities or solvents with different boiling points. google.com

Chromatography: Column chromatography is a versatile purification method. For a basic compound like this compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. A small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent (e.g., dichloromethane/methanol) to prevent the product from streaking on the column and to ensure good separation.

A typical purification workflow might involve an initial acid-base extraction to remove the bulk of impurities, followed by crystallization of the hydrochloride salt to achieve high purity.

| Method | Principle | Application for this compound |

| Acid-Base Extraction | Separation based on differences in acidity/basicity. | Highly effective due to the basic amine and imidazole nitrogens. |

| Crystallization | Separation based on differences in solubility. | Often performed on the hydrochloride salt for high purity solid. sigmaaldrich.com |

| Distillation | Separation based on differences in boiling point. | Applicable if the free base is a thermally stable liquid. google.com |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Used for challenging separations, often with a basified eluent. |

Catalytic Applications and Ligand Chemistry of 1h Imidazol 4 Yl Methanamine

(1H-Imidazol-4-YL)methanamine as a Ligand in Coordination Chemistry

The imidazole (B134444) moiety and the primary amine group of this compound provide two potential coordination sites, allowing it to act as a versatile ligand in coordination chemistry. It can function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes.

The coordination behavior of this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. As a bidentate ligand, it can form stable five-membered chelate rings with metal ions, coordinating through the amino nitrogen and one of the imidazole nitrogen atoms. This chelation enhances the stability of the resulting metal complexes.

Numerous transition metal complexes of imidazole derivatives have been synthesized and characterized. researchgate.netrsc.orgpharmascholars.com The imidazole ring, being an electron-rich aromatic system, can effectively stabilize metal centers in various oxidation states. The primary amine group further contributes to the ligand's donor properties. The coordination of this compound to a metal center can significantly alter the electronic and steric environment around the metal, thereby influencing the catalytic activity of the resulting complex.

Table 1: Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through either the amino nitrogen or an imidazole nitrogen. |

| Bidentate Chelating | Coordination through both the amino nitrogen and one imidazole nitrogen to the same metal center, forming a five-membered ring. |

| Bidentate Bridging | The ligand bridges two different metal centers, coordinating through its two distinct donor atoms. |

Applications in Transition Metal Catalysis

The ability of this compound to form stable complexes with various transition metals has led to its exploration as a ligand in catalysis. The electronic and steric properties of the ligand can be tuned by modifying its structure, which in turn can influence the activity and selectivity of the catalyst.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is often dependent on the nature of the ligand coordinated to the palladium center. While research on the direct application of this compound as a ligand in these reactions is not extensively documented in readily available literature, the broader class of imidazole-containing ligands has shown significant promise.

For instance, N-heterocyclic carbenes (NHCs) derived from imidazole precursors are highly effective ligands in various palladium-catalyzed reactions, including Suzuki-Miyaura and Heck couplings. mdpi.comsemanticscholar.org These ligands form strong sigma bonds with the palladium center, leading to robust and highly active catalysts. The structural features of this compound make it a potential precursor for the synthesis of novel NHC ligands.

Enantioselective Catalysis Utilizing this compound Ligands

The development of chiral ligands is crucial for enantioselective catalysis, which aims to produce a single enantiomer of a chiral product. Chiral derivatives of this compound have the potential to be effective ligands in asymmetric catalysis. The introduction of stereocenters into the ligand framework can create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate.

While specific examples utilizing chiral derivatives of this compound are not widespread, the principle has been demonstrated with other chiral imidazole-containing ligands. For example, chiral imidazolines have been used as organocatalysts in asymmetric Baylis-Hillman reactions, achieving moderate to good enantioselectivities. mdpi.com The inherent chirality of amino acids and peptides, which can be derived from or incorporate the imidazole scaffold, has also been leveraged in asymmetric catalysis. researchgate.net

Organocatalysis and this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. The primary amine group in this compound allows for its derivatives to be employed as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates.

Chiral primary amines derived from natural sources have proven to be highly effective in a wide range of enantioselective transformations. rsc.org By modifying the this compound scaffold to introduce chirality and other functional groups, it is possible to design novel organocatalysts. For example, the derivatization of the primary amine to form amides, sulfonamides, or other functional groups can modulate the catalyst's reactivity and stereoselectivity.

Influence of Structural Modifications on Catalytic Performance

The catalytic performance of catalysts based on this compound can be significantly influenced by structural modifications to the ligand. These modifications can alter the steric and electronic properties of the catalyst, thereby affecting its activity, selectivity, and stability.

Steric Effects: Introducing bulky substituents on the imidazole ring or the aminomethyl group can create a more sterically hindered environment around the catalytic center. This can be beneficial for controlling selectivity, particularly in asymmetric catalysis where steric interactions play a key role in differentiating between stereoisomeric transition states.

Electronic Effects: The electronic properties of the imidazole ring can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the electron density on the coordinating nitrogen atoms, leading to stronger metal-ligand bonds and potentially more active catalysts. Conversely, electron-withdrawing groups can decrease the electron density, which may be advantageous in certain catalytic cycles.

Table 2: Potential Structural Modifications and Their Expected Influence on Catalytic Performance

| Modification | Expected Influence |

| Introduction of bulky substituents on the imidazole ring | Increased steric hindrance, potentially leading to higher enantioselectivity in asymmetric catalysis. |

| N-alkylation or N-arylation of the primary amine | Alteration of the ligand's coordination properties and potential for creating new chiral centers. |

| Substitution on the imidazole ring with electron-donating groups | Increased electron density on the metal center, potentially enhancing catalytic activity. |

| Substitution on the imidazole ring with electron-withdrawing groups | Decreased electron density on the metal center, which can influence the rates of oxidative addition and reductive elimination steps in catalytic cycles. |

| Incorporation into a larger, rigid scaffold | Pre-organization of the ligand for more effective coordination and creation of well-defined catalytic pockets. |

Biological and Biomedical Research on 1h Imidazol 4 Yl Methanamine

Molecular Interactions and Target Engagement

The therapeutic potential of (1H-Imidazol-4-YL)methanamine derivatives is rooted in their ability to interact with specific biological macromolecules. The imidazole (B134444) core provides a versatile scaffold for chemical modifications that can enhance affinity and selectivity for target sites, leading to more effective therapeutic outcomes with fewer adverse effects.

Enzyme Inhibition and Activation Mechanisms

Derivatives of the imidazole scaffold are well-documented as potent enzyme inhibitors, engaging with targets through various mechanisms. Their ability to coordinate with metal ions in enzyme active sites is a key feature of their inhibitory action. researchgate.net

Competitive and Mixed-Competitive Inhibition: Studies have shown that imidazole and its derivatives can act as enzyme inhibitors through competitive or mixed-competitive mechanisms. For example, imidazole has been demonstrated to inhibit β-glucosidase via a partial competitive mechanism, where it binds to the active site and reduces the enzyme's affinity for its substrate without altering the maximum rate of product formation. nih.gov In other cases, such as with α-amylase, imidazole derivatives have been shown to follow a mixed competitive inhibition mechanism. researchgate.net

Kinase Inhibition: Imidazole-based compounds are actively developed to target key enzymes in cancer signaling pathways, such as tyrosine kinases and transforming growth factor β-activated kinase 1 (TAK1). nih.gov By inhibiting these kinases, the compounds can disrupt tumor cell proliferation and survival. nih.gov For instance, 2,4-1H-imidazole carboxamides have been identified as potent and highly selective inhibitors of TAK1. nih.gov

Histone Deacetylase (HDAC) Inhibition: The two nitrogen atoms of the imidazole core can bind with the zinc ion essential for the catalytic activity of histone deacetylases (HDACs). This interaction forms the basis for the development of imidazole derivatives as HDAC inhibitors, which can play a role in cancer therapy. ajchem-a.com

Cytochrome P450 (CYP) Inhibition: A significant mechanism of action for many antifungal imidazole derivatives is the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). theaspd.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. theaspd.commdpi.com Inhibition is often achieved through the coordination of one of the imidazole's nitrogen atoms with the heme iron ion in the enzyme's active site. researchgate.net

Other Enzyme Targets: Research has also explored imidazole derivatives as inhibitors of other enzymes, including nitric oxide synthase (nNOS), carbonic anhydrase, and glucose-6-phosphate dehydrogenase (G6PD), highlighting the broad applicability of this scaffold in drug design. nih.govacs.orgmdpi.com

Receptor Binding and Signaling Pathway Modulation

The this compound framework is a key component in ligands designed to interact with various G protein-coupled receptors (GPCRs), thereby modulating their signaling pathways.

Somatostatin Receptor 3 (SSTR3) Agonism: Structure-activity relationship (SAR) studies on a series derived from (4-phenyl-1H-imidazol-2-yl)methanamine led to the discovery of a highly potent, low molecular weight agonist for the somatostatin receptor 3 (SSTR3). nih.gov One particular compound, designated 5c, exhibited an EC50 value of 5.2 nM. nih.gov

Histamine (B1213489) Receptor Ligands: The structural similarity of this compound to histamine has made it a valuable scaffold for developing ligands for histamine receptors. uni-regensburg.de Modifications to this core structure have yielded compounds with high affinity and selectivity for different histamine receptor subtypes, such as H3 and H4 receptors. uni-regensburg.de

Chemokine Receptor (CXCR4) Interactions: A fragment-based approach using an N-substituted piperidin-4-yl-methanamine core, which can be conceptually linked to the imidazole methanamine structure, has been used to develop ligands for the CXCR4 chemokine receptor. vu.nl Docking studies suggest these ligands interact with key residues like D97 and E288 in the receptor's binding pocket. vu.nl

Adenosine (B11128) Receptor Ligands: The 1H-imidazol-4-yl moiety has been incorporated into 4-heteroaryl substituted amino-3,5-dicyanopyridines to create new ligands for adenosine receptors, demonstrating the versatility of this chemical group in targeting different receptor families. mdpi.com

Signaling Pathway Modulation: By binding to these receptors, imidazole derivatives can influence downstream signaling cascades. For example, activation of the p38 signaling pathway has been noted as a mechanism for some imidazole compounds. nih.gov Inhibition of receptors like the vascular endothelial growth factor (VEGF) receptor can induce apoptosis in cancer cells. frontiersin.org

Metalloprotein Interactions and Coordination with Metal Ions

The imidazole ring, a key component of the amino acid histidine, is fundamental to the structure and function of many metalloproteins. wikipedia.org The imine nitrogen of the imidazole ring is basic and serves as the primary site for binding to metal ions. wikipedia.org This coordination ability is central to the biological activity of many this compound derivatives.

The interaction of imidazole derivatives with metal ions is a critical aspect of their mechanism of action, particularly in enzyme inhibition. researchgate.net For example, the effectiveness of azole-based inhibitors against aromatase, a cytochrome P450 enzyme, is largely due to their ability to coordinate with the iron ion in the enzyme's heme group via the azole ring. researchgate.net This interaction blocks the enzyme's normal function. Similarly, imidazole derivatives can inhibit histone deacetylase by binding to the zinc ion in the active site.

Beyond enzyme inhibition, the coordination properties of imidazole ligands are utilized to construct metal-organic frameworks (MOFs) and other supramolecular complexes with diverse applications, including sensing and catalysis. rsc.orgnih.gov The imidazole ring can act as a pure sigma-donor ligand and is classified as a hard ligand according to HSAB theory, allowing it to form stable complexes with a variety of transition metals. wikipedia.org This coordination chemistry is also being explored to develop novel therapeutic agents, such as platinum (II) and ruthenium (II) complexes with imidazole-containing ligands, which have shown significant cytotoxic effects against cancer cell lines. nih.gov

Molecular Docking Simulations and In Vitro Assays

Molecular docking and in vitro assays are indispensable tools in the study of this compound derivatives, providing insights into their binding mechanisms and biological activities.

Predicting Binding Modes: Docking simulations are frequently used to predict how these molecules orient themselves within the active site of a target protein. nih.gov For instance, docking studies have demonstrated that imidazole derivatives can inhibit fungal CYP51 by positioning the imidazole ring to interact with the enzyme's heme group. researchgate.net Similar studies have been used to understand interactions with targets like HDACs, CXCR4, and various kinases. nih.govajchem-a.comvu.nl These computational models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity. researchgate.netvu.nl

Guiding Drug Design: The results from molecular docking inform the design of new derivatives with improved potency and selectivity. nih.gov By understanding the structural requirements for binding, chemists can make targeted modifications to the this compound scaffold.

In Vitro Validation: The predictions from docking studies are validated through a variety of in vitro assays. Enzyme inhibition assays, for example, are used to determine the IC50 values of compounds against specific enzymes like carbonic anhydrase or kinases, confirming the inhibitory potential predicted by computational models. acs.org

Cell-Based Assays: The biological effects of these compounds are further assessed in cell-based assays. The MTT assay is commonly used to measure the cytotoxic effects of imidazole derivatives on cancer cell lines, providing IC50 or EC50 values that quantify their anti-proliferative activity. nih.govnih.govresearchgate.net These assays have confirmed the anticancer potential of various imidazole-based compounds against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). nih.govnih.gov

Together, molecular docking and in vitro assays provide a powerful workflow for discovering and optimizing novel therapeutic agents based on the this compound structure. ajchem-a.comresearchgate.net

Antimicrobial and Antifungal Investigations of this compound Derivatives

Derivatives of imidazole are a cornerstone of antimicrobial and antifungal therapy, and research continues to explore new compounds based on this scaffold to combat drug resistance. theaspd.comnih.gov

The primary antifungal mechanism for many imidazole derivatives involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. theaspd.commdpi.com These compounds target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts the fungal membrane and inhibits growth. theaspd.com

In vitro studies have evaluated the efficacy of various imidazole derivatives against a wide range of microbial pathogens. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Several studies have reported significant antifungal activity for novel imidazole derivatives against clinically relevant fungal species. theaspd.comnih.govnih.gov

Table 1: Antifungal Activity of Selected Imidazole Derivatives

| Compound Type | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Imidazole derivative with 2,4-dienone motif (Compound 24) | Candida albicans ATCC 90028 | 2 µg/mL | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 24) | Candida glabrata 923 | 4 µg/mL | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 24) | Candida glabrata 168 | 4 µg/mL | nih.gov |

| Imidazole derivative with 2,4-dienone motif (Compound 24) | Candida parapsilosis 27 | 16 µg/mL | nih.gov |

| Various Imidazole Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | MIC values comparable to or better than fluconazole | theaspd.com |

Antibacterial investigations have also been conducted, though results can be more varied. Some series of imidazole derivatives show promising results against both Gram-positive bacteria (like Staphylococcus aureus) and Gram-negative bacteria (like Escherichia coli), while others exhibit limited or no antibacterial activity. nih.govnih.govscirp.orgekb.eg For instance, certain nitroimidazole hybrids have demonstrated potent activity against E. coli and P. aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Metronidazole/1,2,3-triazole conjugate (38o) | E. coli | 8 nM | nih.gov |

| Metronidazole/1,2,3-triazole conjugate (38o) | P. aeruginosa | 55 nM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | K. pneumoniae | 41 µM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | E. coli | 41 µM | nih.gov |

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | 460 nM | nih.gov |

| Silver (I) complex with benzimidazole derivative (II148) | P. aeruginosa | 3.9 µg/mL | nih.gov |

| Silver (I) complex with benzimidazole derivative (II148) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.8 µg/mL | nih.gov |

Structure-activity relationship (SAR) analyses suggest that substitutions at specific positions on the imidazole ring are crucial for enhancing antimicrobial and antifungal efficacy. theaspd.comnih.gov

Studies on Specific Biological Pathways

The diverse biological effects of this compound and its derivatives are a consequence of their interaction with numerous specific biological pathways.

Sterol Biosynthesis Pathway: As previously mentioned, a primary target for antifungal imidazole derivatives is the ergosterol biosynthesis pathway in fungi. theaspd.commdpi.com By inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, these compounds block the production of ergosterol, a crucial component for fungal cell membrane structure and function. mdpi.com This disruption leads to increased membrane permeability and ultimately cell death. mdpi.com

Cancer Signaling Pathways: In oncology research, imidazole-based compounds have been shown to modulate several key pathways involved in cancer progression. nih.gov They can inhibit receptor tyrosine kinases and other critical enzymes in cancer signaling cascades, thereby impeding tumor cell proliferation and metastasis. Some derivatives interfere with the VEGF-receptor pathway, which is essential for angiogenesis (the formation of new blood vessels that supply tumors). frontiersin.org Others can activate the p38 signaling pathway or induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) within cancer cells. nih.gov

Neurotransmitter and Hormonal Pathways: The structural similarity of the imidazole core to histamine and its incorporation into SSTR3 agonists highlight its role in modulating neurological and endocrine pathways. nih.govmdpi.com By acting on histamine or somatostatin receptors, these compounds can influence a wide range of physiological processes.

Metabolic Pathways: Recent research has also implicated imidazole derivatives in metabolic regulation. For example, imidazole propionate, a microbial metabolite, can influence immunometabolic balance and glucose metabolism. mdpi.com Furthermore, synthetic imidazole derivatives have been investigated as inhibitors of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway, which is often overactive in cancer cells. mdpi.com

The ability of the imidazole scaffold to be chemically modified allows for the fine-tuning of its interaction with these diverse biological pathways, making it a privileged structure in the ongoing development of new therapeutic agents. mdpi.com

Carbonic Anhydrase Activation

This compound is structurally related to histamine, a known activator of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The activation of CAs by certain compounds is a subject of significant research interest. The imidazole ring is a key feature in many CA activators. mdpi.com Studies on histamine and its derivatives have shown that the imidazole moiety plays a crucial role in the activation mechanism. mdpi.com

Research into the activation of various human carbonic anhydrase (hCA) isoforms by histamine and its analogues has provided insights into the structural requirements for activation. It has been observed that small substituents on the imidazole ring can lead to potent and selective activation of certain isoforms like hCA VA and hCA VII. mdpi.com While direct studies on this compound are not extensively detailed in the provided search results, the well-established role of the imidazole core in CA activation suggests that it would likely exhibit similar properties. The imidazoline ring, a bioisostere of the imidazole moiety, has been shown to be an effective substitute in compounds that activate several hCA isoforms. nih.gov

| Enzyme Isoform | Activator Type | Key Structural Feature |

| hCA I, IV, VA, VII, IX, XII, XIII | Imidazoline derivative | Imidazoline ring as imidazole bioisostere |

| hCA VA, VII | Imidazole derivative | Small substituents on the imidazole ring |

| Protozoan β-CA | Amino acids and amines | Aromatic amino acids (D-enantiomers more effective) |

Neuropilin-1 Antagonism and Immune Modulation

Neuropilin-1 (NRP1) is a transmembrane receptor involved in various biological processes, including angiogenesis and immune regulation. Small molecule antagonists of NRP1 have been shown to possess antiangiogenic and antitumor activities, along with the ability to modulate the immune response. nih.govnih.gov This immune modulation is partly achieved by reducing the production of transforming growth factor-beta (TGFβ) in regulatory T-cells (Tregs). nih.govnih.gov

While the direct antagonism of NRP1 by this compound is not explicitly detailed, the design and synthesis of potent small-molecule NRP1 antagonists have been based on scaffolds that can be conceptually related. For instance, benzimidazole-based inhibitors have been identified through screening approaches. nih.gov The development of such antagonists provides a basis for future studies to explore the potential of imidazole-containing compounds like this compound in this therapeutic area.

Galactokinase Inhibitor Research

Galactokinase (GALK1) is an enzyme that catalyzes the first step in galactose metabolism. Inhibition of GALK1 is a potential therapeutic strategy for classic galactosemia, a rare genetic disorder caused by the accumulation of toxic galactose-1-phosphate. nih.govresearchgate.net Research in this area has led to the identification of various small molecule inhibitors of human galactokinase (hGALK1). nih.govnih.gov

High-throughput screening and structure-based drug design have been employed to discover and optimize potent GALK1 inhibitors. nih.govresearchgate.net While a direct role for this compound as a galactokinase inhibitor is not specified in the search results, the exploration of diverse chemical scaffolds for GALK1 inhibition is ongoing. For instance, a dihydropyrimidine inhibitor was identified and optimized to achieve sub-100 nM potency. nih.gov The imidazole moiety is a common feature in many biologically active compounds, and its potential as a scaffold for GALK1 inhibitors could be a subject for future investigation.

Role in Brain Dopamine Homeostasis

Dopamine is a critical neurotransmitter involved in the brain's reward system, and its dysregulation is implicated in addiction and other neurological disorders. nih.govnih.gov Maintaining dopamine homeostasis is a key therapeutic goal. One approach to achieving this is through the use of pro-dopamine regulators, which may involve the modulation of enzymes like enkephalinase. nih.gov

The imidazole ring is present in various compounds that interact with the dopaminergic system. While a direct and specific role for this compound in brain dopamine homeostasis is not explicitly outlined in the provided information, its structural similarity to endogenous molecules like histamine, which can modulate neurotransmitter systems, suggests a potential for such activity. Further research would be needed to elucidate any direct effects on dopamine pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazole-containing compounds, SAR studies have been conducted across various biological targets. These studies have revealed key structural features that influence activity.

For instance, in the context of hepatitis C virus inhibitors, SAR studies of imidazole-coumarin conjugates showed that the presence of a hydrogen atom at the N(1) position of the imidazole ring was important for activity. mdpi.com In the development of allosteric inverse agonists for the RORγt nuclear receptor, SAR studies of trisubstituted isoxazoles (which can be considered bioisosteres of substituted imidazoles in some contexts) identified optimal substitutions on the core ring for improved activity. dundee.ac.uk

For derivatives of YC-1, a compound with an indazole core (structurally related to imidazole), SAR studies revealed that the position of nitrogen atoms within the heterocyclic core has a close relationship with inhibitory activity. nih.gov Furthermore, substitutions on the benzyl group of YC-1 analogs significantly impacted their antiplatelet activity. nih.gov These examples highlight the importance of systematic structural modifications to enhance the biological activity of imidazole-containing compounds.

| Target | Compound Series | Key SAR Findings |

| Hepatitis C Virus | Imidazole-coumarin conjugates | Hydrogen at N(1) of imidazole is beneficial. mdpi.com |

| RORγt | Trisubstituted isoxazoles | Specific substitutions at C-4 and C-5 positions improve activity. dundee.ac.uk |

| Soluble guanylate cyclase | YC-1 derivatives | Position of nitrogen in the heterocyclic core is critical. nih.gov |

| Tau Protein | Benzothiazole derivatives | Replacement of a trans-butadiene bridge with amide or ester moieties improved visualization of neurofibrillary tangles. rsc.org |

Pharmacological Profiles and Mechanism of Action Elucidation

The pharmacological profile of a compound describes its interactions with various biological targets and the resulting physiological effects. For this compound and its derivatives, the pharmacological profile would be shaped by its interactions with targets such as carbonic anhydrases, neuropilin-1, and potentially others.

The mechanism of action for carbonic anhydrase activation by amine and amino acid-based compounds involves the shuttling of protons within the enzyme's active site. mdpi.com For NRP1 antagonists, the mechanism involves blocking the binding of ligands like VEGF-A, thereby inhibiting downstream signaling pathways involved in angiogenesis and immune response. nih.govnih.gov

In the case of galactokinase inhibitors, the mechanism can be competitive, non-competitive, or mixed, depending on the chemical scaffold of the inhibitor. nih.gov Elucidating the precise mechanism of action is a critical step in the development of any new therapeutic agent and often involves a combination of biochemical assays, structural biology, and cellular studies.

Materials Science Applications of 1h Imidazol 4 Yl Methanamine

Development of New Materials with Tailored Properties

The bifunctional nature of (1H-Imidazol-4-YL)methanamine allows for its use in the creation of new materials with specifically designed properties. The imidazole (B134444) ring, with its aromatic character and nitrogen heteroatoms, can participate in hydrogen bonding and π-π stacking interactions, which can influence the macroscopic properties of the resulting materials. The primary amine group provides a reactive site for a variety of chemical transformations, enabling its incorporation into different material backbones.

The strategic use of imidazole-containing building blocks allows for the synthesis of materials with tailored characteristics. For instance, the incorporation of imidazole moieties into polymer chains can enhance thermal stability, and flame retardancy, and influence the mechanical properties of the material. The specific substitution pattern on the imidazole ring, as with this compound, can be further exploited to fine-tune these properties.

Role in Coordination Polymers and Advanced Material Synthesis

This compound is a prime candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring and the primary amine group can act as donor sites, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. The choice of metal ion, the coordination geometry, and the connectivity of the this compound ligand can all be used to control the structure and, consequently, the properties of the resulting coordination polymer.

Research on related imidazole-containing ligands has demonstrated the successful synthesis of coordination polymers with interesting properties such as luminescence and tunable framework structures. For example, coordination polymers based on 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have been synthesized and shown to form Z-shaped chains and 1D ladder structures, which are then assembled into 3D structures through hydrogen bonding and π-π interactions mdpi.com. While specific studies on this compound-based coordination polymers are not widely reported, the principles established with similar ligands suggest its significant potential in this area. The resulting materials could have applications in gas storage, catalysis, and sensing.

| Metal Ion | Potential Coordination Sites | Potential Resulting Structure | Potential Applications |

| Zn(II) | Imidazole N, Amine N | 1D Chains, 2D Layers, 3D Frameworks | Luminescence, Catalysis |

| Cu(II) | Imidazole N, Amine N | 1D Chains, 2D Layers, 3D Frameworks | Magnetism, Gas Sorption |

| Co(II) | Imidazole N, Amine N | 1D Chains, 2D Layers, 3D Frameworks | Catalysis, Sensing |

| Cd(II) | Imidazole N, Amine N | 1D Chains, 2D Layers, 3D Frameworks | Luminescence |

Applications in Electronic and Optical Materials

Imidazole derivatives have been explored for their potential in electronic and optical materials due to their electron-rich nature and aromaticity. While direct applications of this compound in this field are not extensively documented, its structural motifs are found in materials with interesting electronic and photophysical properties.

Coordination polymers containing imidazole-based ligands and d¹⁰ metal centers, such as Zn(II), are of particular interest for their potential applications in chemical sensors, photochemistry, and electroluminescent displays mdpi.com. The ligand-centered or metal-to-ligand charge transfer transitions in such materials can give rise to luminescence. The specific electronic properties of this compound, when incorporated into such frameworks, could be tuned to achieve desired emission wavelengths. For instance, a coordination polymer containing a different imidazole-based ligand and Zn(II) exhibited strong fluorescence emission mdpi.com.

Polymer Science and this compound as Building Blocks

The presence of a reactive primary amine group makes this compound a valuable building block in polymer science. It can be used as a monomer in the synthesis of various types of polymers, including polyamides, polyimides, and polyureas. The imidazole side group would then be pendant to the polymer backbone, imparting its specific properties to the bulk material.

For example, the solid-phase synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids has been demonstrated. This work highlights the compatibility of the imidazole moiety with polymerization reactions, suggesting that this compound could be similarly employed to create novel polyamides with unique properties. The imidazole groups within the polymer chain can influence properties such as solubility, thermal stability, and the ability to coordinate with metal ions.

| Polymer Type | Role of this compound | Potential Properties |

| Polyamides | Diamine monomer | Enhanced thermal stability, metal-coordinating ability |

| Polyimides | Diamine monomer | High-performance thermal and mechanical properties |

| Polyureas | Diamine monomer | Segmented elastomers with tunable properties |

Computational Chemistry and Mechanistic Studies of 1h Imidazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and inherent reactivity of (1H-Imidazol-4-YL)methanamine. ajchem-a.comnih.gov These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior and interactions.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry and map its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. ajchem-a.commdpi.com For this compound, MEP analysis would highlight the electron-rich regions, such as the nitrogen atoms of the imidazole (B134444) ring, which are susceptible to electrophilic attack, and the electron-deficient areas, which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with biological targets and for understanding its reaction mechanisms. Global reactivity descriptors, derived from these calculations, quantify aspects like chemical hardness, softness, and electrophilicity, providing a deeper understanding of the molecule's reactive nature.

Table 1: Representative Quantum Chemical Parameters Calculated for Imidazole-Based Compounds

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | -6.5 eV | Indicates electron-donating ability. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | -1.2 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule. |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 | Quantifies the ability to accept electrons. |

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. ajchem-a.com For this compound, MD simulations can reveal its dynamic behavior in aqueous solutions and within the complex environment of a biological system, such as the binding pocket of a receptor. tbzmed.ac.irmdpi.com

In a typical MD simulation, the molecule is placed in a simulation box filled with water molecules to mimic physiological conditions. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., CHARMM, GROMACS). The simulation then calculates the trajectory of every atom over a set period, often on the scale of nanoseconds to microseconds. ajchem-a.com

When studying the interaction of a ligand like this compound with a protein, such as the histamine (B1213489) H3 receptor, MD simulations are used to assess the stability of the ligand-receptor complex. nih.gov Key analyses include calculating the Root Mean Square Deviation (RMSD) to monitor conformational changes and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. The number and duration of hydrogen bonds and other non-covalent interactions are also tracked throughout the simulation to understand the key forces maintaining the complex. ajchem-a.com These simulations provide a dynamic picture of the binding event that complements the static view from molecular docking.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Receptor Complex

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, GROMACS | Defines the potential energy and forces between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment. |

| Simulation Time | 50 - 200 ns | Duration to observe dynamic behavior and complex stability. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions (e.g., 300 K, 1 atm). |

| Primary Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To assess stability, flexibility, and key interactions. |

Structure-Based Drug Design and Ligand Optimization

The this compound structure is a well-established pharmacophore for histamine H3 receptor antagonists and inverse agonists. nih.govnih.gov Structure-based drug design (SBDD) leverages the three-dimensional structure of the target receptor to design and optimize ligands based on this scaffold.

The process begins with a model of the histamine H3 receptor, which can be derived from X-ray crystallography or homology modeling. Using molecular docking programs, this compound or its derivatives are placed into the receptor's binding site to predict their preferred orientation and interactions. tbzmed.ac.ir SBDD efforts have identified three essential structural features for H3 antagonists: the imidazole headgroup, a spacer, and a hydrophobic tail group. acs.org

Ligand optimization involves iterative modifications to the initial scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. For the this compound scaffold, this could involve:

Modifying the linker: Altering the length and flexibility of the chain connecting the imidazole core to other parts of the molecule to achieve optimal positioning within the binding pocket.

Adding hydrophobic groups: Attaching larger, nonpolar moieties to interact with hydrophobic pockets in the receptor, thereby increasing binding affinity.

Scaffold Hopping: Replacing the core imidazole scaffold with other bioisosteric rings to improve properties like brain penetration or to discover novel intellectual property, while maintaining the key interactions required for activity. tbzmed.ac.ir

This rational design process is guided by computational analysis at each step, significantly accelerating the discovery of more potent and effective drug candidates. nih.gov

Prediction of Binding Affinities and Interaction Modes

A central goal of computational chemistry in drug design is the accurate prediction of how strongly a ligand will bind to its target (binding affinity) and the specific interactions that stabilize this binding (interaction mode). Molecular docking is a primary tool for this purpose. tbzmed.ac.ir

For this compound and its derivatives targeting the histamine H3 receptor, docking simulations predict the binding pose and calculate a scoring function, often expressed as a binding energy in kcal/mol. researchgate.net These scores provide a rapid estimation of binding affinity and allow for the ranking of different designed compounds.

Docking studies reveal the crucial interactions between the ligand and the amino acid residues of the receptor's active site. sid.ir For imidazole-based H3 receptor ligands, key interactions have been identified with specific residues. The protonated nitrogen of the imidazole ring often forms a critical ionic interaction with a negatively charged aspartate residue (Asp114 in the human H3R), while other parts of the molecule engage in hydrogen bonding and hydrophobic interactions with surrounding residues.

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can be applied to snapshots from MD simulations to provide more accurate estimates of the binding free energy. tbzmed.ac.ir

Table 3: Key Amino Acid Interactions for Imidazole-Based Ligands at the Histamine H3 Receptor

| Amino Acid Residue | Typical Interaction Type | Role in Binding |

|---|---|---|

| Aspartic Acid (Asp114) | Ionic Bond / Salt Bridge | Anchors the protonated imidazole ring. |

| Tyrosine (Tyr115) | Hydrogen Bond, Hydrophobic | Interacts with the ligand's linker region. sid.ir |

| Tyrosine (Tyr189) | π-π Stacking | Stabilizes aromatic moieties on the ligand. sid.ir |

| Glutamic Acid (Glu206) | Hydrogen Bond | Forms hydrogen bonds with the basic nitrogen moiety. sid.ir |

| Tyrosine (Tyr394) | π-π Stacking | Engages in aromatic interactions with the ligand. |

In Silico Analysis of Metabolic Pathways and Enzyme Interactions

Before a drug candidate can be successful, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile must be favorable. In silico methods are now routinely used in the early stages of drug discovery to predict these properties and flag potential liabilities. tbzmed.ac.irnih.gov

For compounds containing an imidazole ring, like this compound, a key area of investigation is the interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com The imidazole nucleus can directly inhibit CYP enzymes, which can lead to undesirable drug-drug interactions. wikipedia.org Computational models can predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to be inhibited. doi.org The mechanism often involves the coordination of one of the imidazole's nitrogen atoms to the heme iron atom at the enzyme's active site, a process known as Type II binding, which leads to competitive inhibition. nih.gov

Furthermore, computational tools can predict the sites on the molecule that are most susceptible to metabolism. news-medical.net By identifying these "metabolic hotspots," medicinal chemists can modify the structure—for example, by replacing a hydrogen atom with a fluorine atom—to block the metabolic pathway, thereby improving the compound's stability and half-life in the body. These predictive models help prioritize which compounds to advance and which to discard, saving significant time and resources in the drug development pipeline. nih.gov

Table 4: Common Cytochrome P450 (CYP) Enzymes Screened for Drug Interactions

| Enzyme | Substrate/Inhibitor Profile | Relevance |

|---|---|---|

| CYP3A4 | Metabolizes ~50% of clinical drugs. | High potential for drug-drug interactions. nih.gov |

| CYP2D6 | Highly polymorphic, affecting individual metabolic rates. | Important for drugs acting on the central nervous system. |

| CYP2C9 | Metabolizes many nonsteroidal anti-inflammatory drugs (NSAIDs). | Subject to clinically relevant genetic polymorphisms. |

| CYP2C19 | Metabolizes proton pump inhibitors and antidepressants. | Known for significant genetic variability. |

| CYP1A2 | Metabolizes caffeine (B1668208) and various drugs; induced by smoking. | Relevant for environmental and lifestyle interactions. |

Future Directions and Emerging Research Avenues for 1h Imidazol 4 Yl Methanamine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the production of valuable chemical entities. While established routes to (1H-Imidazol-4-YL)methanamine exist, future research is anticipated to focus on the development of novel and sustainable synthetic strategies.

One promising approach involves the catalytic hydrogenation of 4-(azidomethyl)-1H-imidazole. A known synthesis involves reacting 4-(chloromethyl)-1H-imidazole with sodium azide (B81097) to form the azide intermediate, which is then reduced to the desired amine using a palladium on carbon (Pd/C) catalyst. mdpi.com Future work could explore alternative, more sustainable catalysts, such as those based on earth-abundant metals, or enzymatic resolutions to achieve higher yields and enantioselectivity.

Recent years have seen a significant shift towards green chemistry principles in the synthesis of imidazole (B134444) derivatives. bohrium.com Methodologies that are emerging include solvent-free and catalyst-free reactions, as well as the use of heterogeneous catalysts and metal oxides, which can be easily recovered and reused. bohrium.com These sustainable approaches are expected to be at the forefront of new synthetic routes for this compound.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Starting Material | Potential Advantages |

| Hydrogenation of Azide | 10% Pd/C | 4-(azidomethyl)-1H-imidazole | High yield |

| Biocatalytic Reduction | TBD | 4-cyanoimidazole | High enantioselectivity, mild reaction conditions |

| Reductive Amination | Nickel-based catalyst | Imidazole-4-carboxaldehyde | Use of readily available starting materials |

| Green Chemistry Approach | Heterogeneous catalyst | TBD | Catalyst recyclability, reduced waste |

Development of Advanced Catalytic Systems Based on this compound Ligands

The imidazole moiety is a well-established ligand in coordination chemistry and catalysis due to its ability to coordinate with a wide range of metal centers. The presence of both the imidazole ring and the aminomethyl group in this compound makes it an attractive candidate for the development of novel bidentate or polydentate ligands for advanced catalytic systems.

These ligands could find applications in various transition-metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The development of stable and highly active catalytic systems is a continuous effort in this field. For instance, palladium-based catalysts supported by phosphine (B1218219) ligands have been rationally designed to promote challenging C-N cross-coupling reactions. mit.edu Ligands derived from this compound could offer unique steric and electronic properties to the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Future research could focus on the synthesis of a library of ligands derived from this compound and their subsequent evaluation in a variety of catalytic transformations. The systematic modification of the ligand structure will allow for the fine-tuning of the catalyst's performance for specific applications.

Deepening Understanding of Biological Mechanisms and Pharmacological Potential

The imidazole ring is a common feature in many biologically active molecules and pharmaceuticals. Derivatives of imidazole have shown a wide range of pharmacological activities, making this compound a molecule of significant interest for medicinal chemistry research.

Recent studies have highlighted the role of imidazole-containing compounds as modulators of various biological targets. For example, certain imidazole derivatives have been identified as adenosine (B11128) receptor ligands, which are involved in numerous physiological processes. mdpi.com Furthermore, imidazole-based compounds have been investigated as inhibitors of enzymes such as insulin-degrading enzyme (IDE), which plays a role in the clearance of amyloid-beta peptides associated with Alzheimer's disease. nih.gov The overexpression of another enzyme, heme oxygenase-1 (HO-1), has been linked to the development of several cancers, and imidazole-based drugs are being explored as potential inhibitors. nih.gov

Future research should aim to systematically evaluate the pharmacological profile of this compound and its derivatives. This would involve screening against a broad range of biological targets to identify potential therapeutic applications. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Target | Therapeutic Area | Rationale |

| Adenosine Receptors | Neurological and inflammatory disorders | Imidazole scaffold is a known pharmacophore for these receptors. mdpi.com |

| Insulin-Degrading Enzyme (IDE) | Alzheimer's disease | Imidazole derivatives have shown inhibitory activity against IDE. nih.gov |

| Heme Oxygenase-1 (HO-1) | Cancer | Inhibition of HO-1 is a focus of anticancer drug research. nih.gov |

| Carbonic Anhydrases | Glaucoma, Cancer | Aryl imidazole scaffolds are recognized as effective inhibitors. nih.gov |

Integration into Multifunctional Materials and Nanotechnology

The unique chemical properties of this compound, including its ability to coordinate with metal ions and form hydrogen bonds, make it a promising building block for the development of multifunctional materials and for applications in nanotechnology.

The imidazole ring can act as a versatile linker in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The aminomethyl group provides an additional site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF.

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles, imparting specific properties such as biocompatibility, targeting capabilities, or catalytic activity. For instance, gold nanoparticles functionalized with imidazole-containing ligands have been explored for their potential in sensing and drug delivery applications. The ability of the imidazole group to interact with biological molecules could be harnessed to create novel biosensors or targeted therapeutic agents.

Advancements in Computational Modeling for Rational Design and Discovery

Computational modeling has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. Future research on this compound will undoubtedly benefit from the application of advanced computational techniques.

Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, guiding the design of more potent inhibitors. mdpi.com These computational methods have been successfully used to design novel imidazole-based inhibitors for enzymes like heme oxygenase-1. nih.gov

Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net By employing these computational models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with drug development. The application of machine learning and deep learning algorithms is also expected to play an increasingly important role in predicting the properties and activities of novel compounds based on this compound. mdpi.com

Q & A

[Basic] What are the standard synthetic routes for (1H-Imidazol-4-YL)methanamine, and how can purity be optimized in laboratory settings?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under alkaline conditions (e.g., NaOH or KOH) yields the target molecule. Post-synthesis, purification is critical: recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and eluents like dichloromethane/methanol (95:5) can achieve >95% purity . Lab-scale optimization may involve adjusting reaction time (12-24 hours) and temperature (60-80°C) to minimize byproducts. Monitoring via TLC or HPLC is recommended to track reaction progress .

[Basic] What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and methanamine group signals (δ 3.2–3.5 ppm).

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (imidazole C=N/C=C vibrations).

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (e.g., m/z 123.1 for [M+H]⁺).